molecular formula C10H9N5O4S B14556314 3-Pyridin-4-yltriazolo[4,5-b]pyridine;sulfuric acid CAS No. 62052-48-6

3-Pyridin-4-yltriazolo[4,5-b]pyridine;sulfuric acid

Cat. No.: B14556314
CAS No.: 62052-48-6
M. Wt: 295.28 g/mol
InChI Key: PFMFRLTZAKUWEV-UHFFFAOYSA-N
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Description

3-Pyridin-4-yltriazolo[4,5-b]pyridine;sulfuric acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-Pyridin-4-yltriazolo[4,5-b]pyridine consists of a pyridine ring fused with a triazole ring, which is further fused with another pyridine ring. The addition of sulfuric acid enhances its solubility and reactivity, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yltriazolo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature under ethanol, providing the desired product with moderate to good yields .

Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes cyclization with appropriate reagents to form the pyrazolopyridine core . The reaction conditions typically involve the use of acidic or basic catalysts, depending on the specific synthetic route chosen.

Industrial Production Methods

In industrial settings, the production of 3-Pyridin-4-yltriazolo[4,5-b]pyridine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of solid catalysts, such as AC-SO3H, is also advantageous in industrial production due to their reusability and stability .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yltriazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce partially or fully reduced forms of the compound.

Scientific Research Applications

3-Pyridin-4-yltriazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yltriazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling, leading to changes in cellular responses .

Comparison with Similar Compounds

3-Pyridin-4-yltriazolo[4,5-b]pyridine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

The uniqueness of 3-Pyridin-4-yltriazolo[4,5-b]pyridine lies in its specific fusion of pyridine and triazole rings, which imparts unique reactivity and biological activity.

Properties

CAS No.

62052-48-6

Molecular Formula

C10H9N5O4S

Molecular Weight

295.28 g/mol

IUPAC Name

3-pyridin-4-yltriazolo[4,5-b]pyridine;sulfuric acid

InChI

InChI=1S/C10H7N5.H2O4S/c1-2-9-10(12-5-1)15(14-13-9)8-3-6-11-7-4-8;1-5(2,3)4/h1-7H;(H2,1,2,3,4)

InChI Key

PFMFRLTZAKUWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=NC=C3.OS(=O)(=O)O

Origin of Product

United States

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